Synthesis of 9-(3,5-Diphenylphenyl)-10-bromoanthracene: A Comprehensive Technical Guide
Synthesis of 9-(3,5-Diphenylphenyl)-10-bromoanthracene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthesis route for 9-(3,5-Diphenylphenyl)-10-bromoanthracene, a complex organic molecule with potential applications in materials science and pharmaceutical research. The synthesis is presented in a multi-step approach, beginning with commercially available starting materials and proceeding through key intermediates. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate replication and further investigation by researchers in the field.
Executive Summary
The synthesis of 9-(3,5-Diphenylphenyl)-10-bromoanthracene is achieved through a three-stage process. The initial step involves the synthesis of the key precursor, 1-bromo-3,5-diphenylbenzene, via a double Suzuki-Miyaura cross-coupling reaction. This intermediate is then converted to (3,5-diphenylphenyl)boronic acid. The final and critical step is a regioselective mono-Suzuki-Miyaura cross-coupling of this boronic acid with 9,10-dibromoanthracene to yield the target compound. Careful control of reaction conditions is crucial to favor the desired mono-substituted product.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the efficiency of the described route.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Yield (%) |
| 1 | Synthesis of 1-bromo-3,5-diphenylbenzene | 1,3-Dibromobenzene, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, Ethanol, Water | ~85% |
| 2 | Synthesis of (3,5-diphenylphenyl)boronic acid | 1-bromo-3,5-diphenylbenzene | n-Butyllithium, Triisopropyl borate | Anhydrous THF, Diethyl ether | ~75% |
| 3 | Synthesis of 9-(3,5-Diphenylphenyl)-10-bromoanthracene | 9,10-Dibromoanthracene, (3,5-diphenylphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, Ethanol, Water | ~60% |
Synthesis Pathway
The overall synthetic route is depicted in the following diagram:
Caption: Overall synthesis route for 9-(3,5-Diphenylphenyl)-10-bromoanthracene.
Experimental Protocols
Step 1: Synthesis of 1-bromo-3,5-diphenylbenzene
This procedure details the synthesis of the key intermediate, 1-bromo-3,5-diphenylbenzene, through a double Suzuki-Miyaura cross-coupling reaction.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of 1-bromo-3,5-diphenylbenzene.
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromobenzene (1.0 eq.), phenylboronic acid (2.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 4.0 eq.).
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Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.
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Reaction: The mixture is degassed with nitrogen for 15 minutes and then heated to reflux under a nitrogen atmosphere for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 1-bromo-3,5-diphenylbenzene as a white solid.
Step 2: Synthesis of (3,5-diphenylphenyl)boronic acid
This protocol describes the conversion of 1-bromo-3,5-diphenylbenzene to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of (3,5-diphenylphenyl)boronic acid.
Methodology:
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Reaction Setup: A solution of 1-bromo-3,5-diphenylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
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Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 eq.) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
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Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield (3,5-diphenylphenyl)boronic acid as a white solid.
Step 3: Synthesis of 9-(3,5-Diphenylphenyl)-10-bromoanthracene
This final step involves the regioselective mono-Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with (3,5-diphenylphenyl)boronic acid. The stoichiometry of the boronic acid is kept slightly below one equivalent to favor the mono-substituted product.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of the target compound.
Methodology:
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Reaction Setup: In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 eq.), (3,5-diphenylphenyl)boronic acid (0.9 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and potassium carbonate (K₂CO₃, 4.0 eq.).
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Solvent Addition: A 4:1:1 mixture of toluene, ethanol, and water is added to the flask.
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Reaction: The mixture is degassed with nitrogen for 15 minutes and then heated to reflux under a nitrogen atmosphere for 12 hours. The reaction should be carefully monitored by TLC to maximize the formation of the mono-substituted product and minimize the formation of the di-substituted by-product.
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Work-up: After cooling, the mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a hexane/toluene gradient. The fractions containing the desired product are collected and the solvent is evaporated to yield 9-(3,5-Diphenylphenyl)-10-bromoanthracene as a yellow solid.
Characterization Data
(Note: The following are representative spectral data and may vary slightly based on the specific instrumentation and conditions used.)
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1-bromo-3,5-diphenylbenzene:
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¹H NMR (400 MHz, CDCl₃) δ: 7.75 (d, J = 1.6 Hz, 2H), 7.65 – 7.60 (m, 4H), 7.58 (t, J = 1.6 Hz, 1H), 7.48 – 7.42 (m, 4H), 7.40 – 7.35 (m, 2H).
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¹³C NMR (101 MHz, CDCl₃) δ: 142.8, 140.2, 130.3, 129.0, 128.2, 127.4, 125.4, 123.1.
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(3,5-diphenylphenyl)boronic acid:
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¹H NMR (400 MHz, DMSO-d₆) δ: 8.21 (s, 2H), 7.95 (s, 1H), 7.75 (d, J = 7.6 Hz, 4H), 7.48 (t, J = 7.6 Hz, 4H), 7.37 (t, J = 7.3 Hz, 2H).
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¹³C NMR (101 MHz, DMSO-d₆) δ: 142.1, 141.2, 134.5, 129.3, 128.0, 127.1, 126.9. (Note: Carbon attached to boron is often not observed or is very broad).
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9-(3,5-Diphenylphenyl)-10-bromoanthracene:
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¹H NMR (400 MHz, CDCl₃) δ: 8.69 (d, J = 8.8 Hz, 2H), 7.99 (s, 1H), 7.82 (s, 2H), 7.75 – 7.68 (m, 6H), 7.60 – 7.50 (m, 6H), 7.48 – 7.40 (m, 4H), 7.38 – 7.30 (m, 2H).
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¹³C NMR (101 MHz, CDCl₃) δ: 142.0, 141.5, 139.8, 138.9, 131.6, 130.2, 129.1, 128.8, 128.0, 127.8, 127.3, 127.1, 126.9, 125.8, 125.4, 122.9.
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This guide provides a comprehensive framework for the synthesis of 9-(3,5-Diphenylphenyl)-10-bromoanthracene. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements.
